molecular formula C18H9Cl2NOS B2474713 (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478260-42-3

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2474713
CAS No.: 478260-42-3
M. Wt: 358.24
InChI Key: UVQGVFDOFFNDPS-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone is a synthetic organic compound with the molecular formula C18H9Cl2NOS. It is characterized by the presence of a dichlorophenyl group and a thieno[2,3-b]quinoline moiety, connected via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with thieno[2,3-b]quinoline under acidic conditions, followed by oxidation to form the methanone linkage . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone is unique due to the presence of both dichlorophenyl and thienoquinoline moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and methanone linkage differentiate it from other related compounds, making it a valuable target for research and development .

Properties

IUPAC Name

(2,4-dichlorophenyl)-thieno[2,3-b]quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2NOS/c19-12-5-6-13(14(20)9-12)17(22)16-8-11-7-10-3-1-2-4-15(10)21-18(11)23-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGVFDOFFNDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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